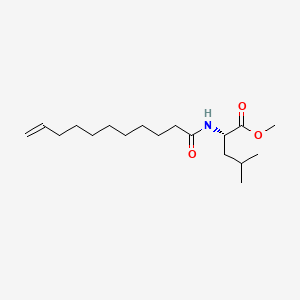
Methyl undecenoyl leucinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl undecenoyl leucinate is a lipo-amino acid known for its skin whitening properties. It is an active ingredient in various cosmetic products, particularly those aimed at skin lightening and conditioning. This compound functions by interacting with melanocortin 1 receptor, a receptor for alpha-melanocyte-stimulating hormone, and inhibiting the activation of melanogenic genes, thereby reducing melanin production .
准备方法
Synthetic Routes and Reaction Conditions: Methyl undecenoyl leucinate can be synthesized through the esterification of leucine with methyl undecenoate. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the unsaturated carbon chain. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated amino acid derivatives.
Substitution: Formation of carboxylate salts.
科学研究应用
Chemical Properties and Mechanism of Action
Methyl undecenoyl leucinate is classified as a lipo-amino acid. It has the chemical formula C18H33NO3 and an average molecular weight of approximately 311.466 g/mol. The compound acts as an antagonist to the melanocyte-stimulating hormone (α-MSH), which plays a crucial role in regulating pigmentation. By interacting with the melanocortin 1 receptor (MC1R), this compound inhibits the activation of melanogenic genes such as tyrosinase, TRP1, TRP2, MITF, and POMC, ultimately blocking melanin production .
Skin Whitening Agent
This compound is predominantly used in cosmetic formulations aimed at skin whitening. Its ability to inhibit melanin synthesis makes it a potent alternative to traditional agents like hydroquinone and kojic acid. Clinical studies have shown that it significantly reduces melanin production, leading to lighter skin tones without the adverse effects commonly associated with other whitening agents .
Anti-Inflammatory Properties
In addition to its whitening capabilities, this compound exhibits anti-inflammatory effects. This property is particularly beneficial in protecting skin from environmental stressors such as UV radiation. The compound has been shown to mitigate inflammation induced by UV exposure, making it suitable for formulations designed for sun protection and post-sun care .
Dermatological Treatments
Recent studies have indicated that this compound may play a role in treating various dermatological conditions linked to hyperpigmentation and inflammation. Its application extends beyond cosmetic uses; it is being investigated for therapeutic potential in managing conditions such as melasma and post-inflammatory hyperpigmentation .
Case Studies and Findings
作用机制
Methyl undecenoyl leucinate exerts its effects by acting as an antagonist to alpha-melanocyte-stimulating hormone. It binds to the melanocortin 1 receptor, preventing the activation of melanogenic genes such as tyrosinase, TRP1, TRP2, MITF, and POMC. This inhibition leads to a reduction in melanin synthesis and overall skin lightening. Additionally, the compound exhibits anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines .
相似化合物的比较
Kojic Acid: Another skin whitening agent that inhibits tyrosinase activity but is less effective than methyl undecenoyl leucinate.
Arbutin: A glycosylated hydroquinone derivative used for skin lightening, but with a different mechanism of action.
Hydroquinone: A potent skin whitening agent that directly inhibits melanin synthesis but has potential side effects
Uniqueness: this compound is unique due to its dual action as a skin whitening and anti-inflammatory agent. It is more effective than other known whitening ingredients and has a favorable safety profile, making it an excellent choice for cosmetic applications .
属性
CAS 编号 |
1246371-29-8 |
|---|---|
分子式 |
C18H33NO3 |
分子量 |
311.5 g/mol |
IUPAC 名称 |
methyl (2S)-4-methyl-2-(undec-10-enoylamino)pentanoate |
InChI |
InChI=1S/C18H33NO3/c1-5-6-7-8-9-10-11-12-13-17(20)19-16(14-15(2)3)18(21)22-4/h5,15-16H,1,6-14H2,2-4H3,(H,19,20)/t16-/m0/s1 |
InChI 键 |
ICMAWHHKHYZNDA-INIZCTEOSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)CCCCCCCCC=C |
规范 SMILES |
CC(C)CC(C(=O)OC)NC(=O)CCCCCCCCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















